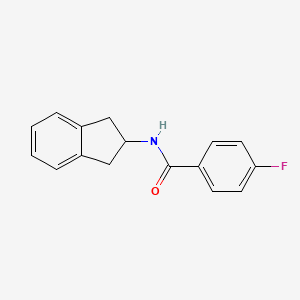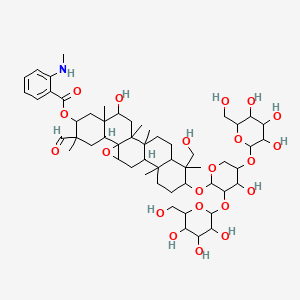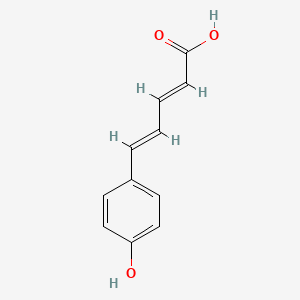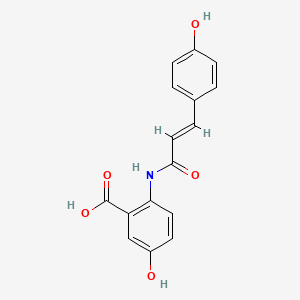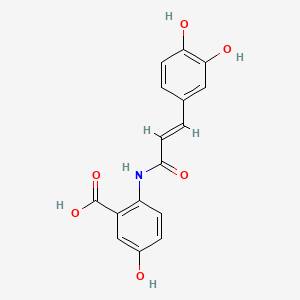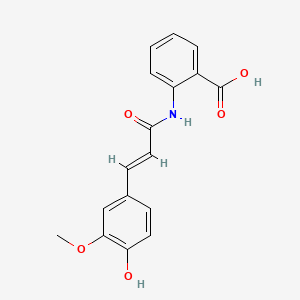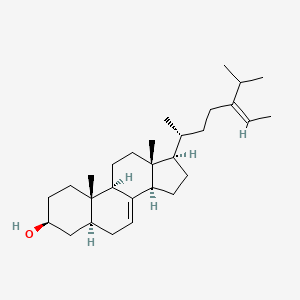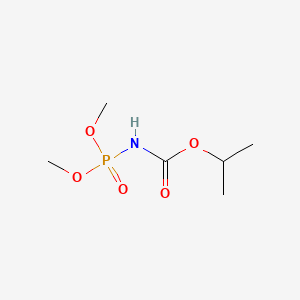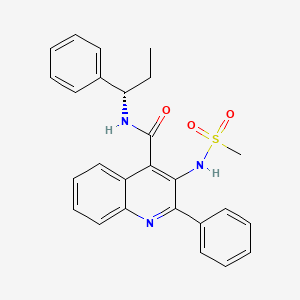
Pavinetant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for AZD-3161 involve the use of various reagents and catalysts. The compound is synthesized through a series of chemical reactions, including the formation of the chroman-3-ylcarboxamide structure . The industrial production methods for AZD-3161 are not widely documented, but it is typically produced in research laboratories under controlled conditions .
Chemical Reactions Analysis
AZD-3161 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AZD-3161 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of sodium channels.
Biology: Helps in understanding the role of sodium channels in cellular processes.
Medicine: Investigated for its potential use in treating neuropathic and inflammatory pain.
Industry: Used in the development of new pain management therapies.
Mechanism of Action
AZD-3161 exerts its effects by selectively blocking the NaV1.7 sodium channel . This channel is involved in the transmission of pain signals in the nervous system. By inhibiting this channel, AZD-3161 reduces the sensation of pain . The molecular targets and pathways involved include the sodium channel protein type IX alpha subunit and related signaling pathways .
Comparison with Similar Compounds
AZD-3161 is unique in its high selectivity for the NaV1.7 sodium channel compared to other sodium channels like NaV1.5 and hERG . Similar compounds include:
XEN402: Another sodium channel blocker used for pain research.
CNV1014802: A compound with similar applications in pain management.
PF-05089771: Another sodium channel modulator used in pain research.
AZD-3161 stands out due to its high selectivity and potency in blocking the NaV1.7 channel .
Properties
CAS No. |
1369501-46-1 |
|---|---|
Molecular Formula |
C23H21F3N4O4 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
N-[(3S)-5-(5-methoxypyrazin-2-yl)-3,4-dihydro-2H-chromen-3-yl]-6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H21F3N4O4/c1-32-21-10-28-19(9-29-21)17-3-2-4-20-18(17)7-16(12-34-20)30-22(31)14-5-6-15(27-8-14)11-33-13-23(24,25)26/h2-6,8-10,16H,7,11-13H2,1H3,(H,30,31)/t16-/m0/s1 |
InChI Key |
LRHQXIQLHVPUNA-INIZCTEOSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C |
Isomeric SMILES |
COC1=NC=C(N=C1)C2=C3C[C@@H](COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F |
Canonical SMILES |
COC1=NC=C(N=C1)C2=C3CC(COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F |
Appearance |
Solid powder |
Key on ui other cas no. |
941690-55-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-((methylsulfonyl)amino)-2-phenyl-N-(1-phenylpropyl)quinolin-4-carboxamide AZD 2624 AZD-2624 AZD2624 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


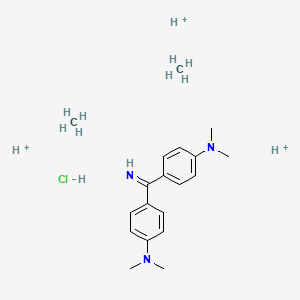
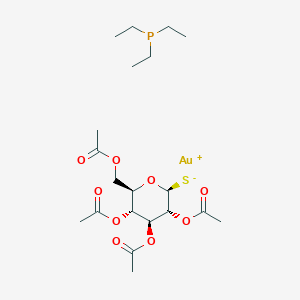
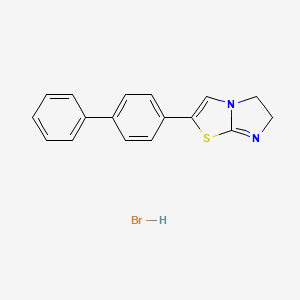
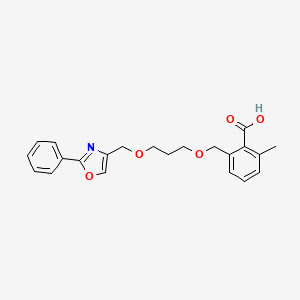
![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
